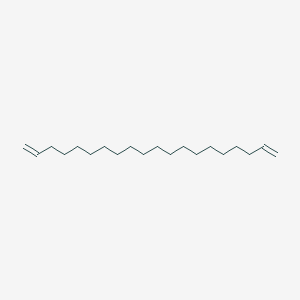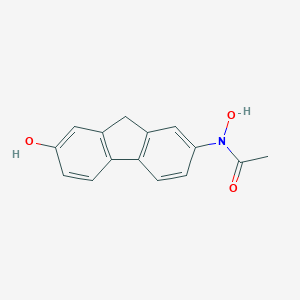
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-, also known as AHA, is a chemical compound that has been studied for its potential therapeutic applications. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Urease is produced by many bacteria, including Helicobacter pylori, which is a major cause of peptic ulcers. AHA has been investigated for its ability to inhibit urease and potentially treat peptic ulcers.
Mecanismo De Acción
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- is a potent inhibitor of urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- binds to the active site of urease, preventing the enzyme from catalyzing the breakdown of urea. This leads to a decrease in the production of ammonia and carbon dioxide, which can help protect the stomach lining from damage and potentially treat peptic ulcers.
Efectos Bioquímicos Y Fisiológicos
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit urease, Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have antioxidant properties. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has also been shown to increase the levels of nitric oxide in the body, which can help improve blood flow and potentially treat cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of urease, which makes it a useful tool for studying the role of urease in various biological processes. However, Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and work with the compound.
Direcciones Futuras
There are a number of future directions for research on Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-. One area of interest is the potential therapeutic applications of Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- beyond the treatment of peptic ulcers. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been shown to have antioxidant properties and to increase the levels of nitric oxide in the body, which could make it useful in the treatment of cardiovascular diseases. Another area of interest is the development of more effective and efficient synthesis methods for Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-, which could make it more accessible for research and potential therapeutic applications.
Métodos De Síntesis
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- can be synthesized through a multi-step process starting with 9-fluorenone. The first step involves the reduction of 9-fluorenone to 9-fluorenol using sodium borohydride. The second step involves the reaction of 9-fluorenol with chloroacetyl chloride to form 9-(chloroacetyl)fluorene. The final step involves the reaction of 9-(chloroacetyl)fluorene with hydroxylamine hydrochloride to form Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)-.
Aplicaciones Científicas De Investigación
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been studied for its potential therapeutic applications, particularly in the treatment of peptic ulcers. Peptic ulcers are caused by the bacterium Helicobacter pylori, which produces urease. Urease breaks down urea into ammonia and carbon dioxide, which can damage the stomach lining and lead to the formation of ulcers. Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- has been investigated for its ability to inhibit urease and potentially treat peptic ulcers.
Propiedades
Número CAS |
14461-87-1 |
|---|---|
Nombre del producto |
Acetohydroxamic acid, N-(7-hydroxyfluoren-2-YL)- |
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H13NO3/c1-9(17)16(19)12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18-19H,6H2,1H3 |
Clave InChI |
KJDSJSJRZDCXPV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O |
Otros números CAS |
14461-87-1 |
Sinónimos |
N-Hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



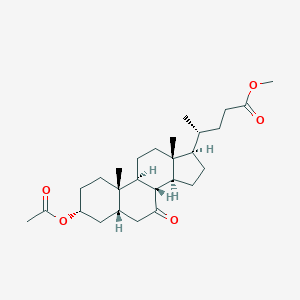

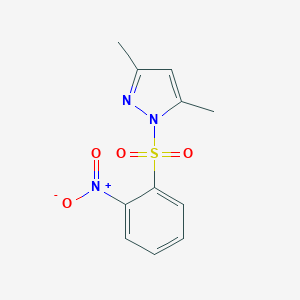
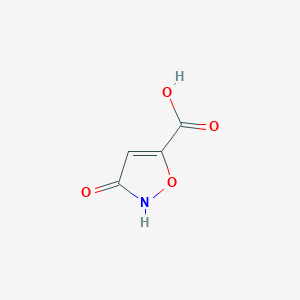
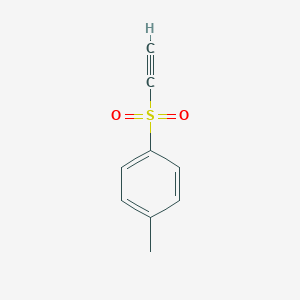
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)

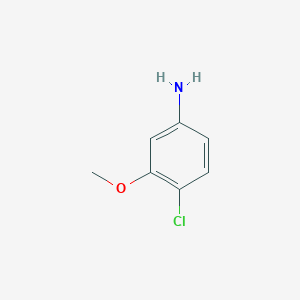
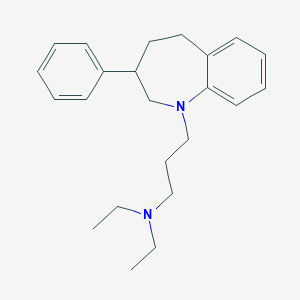
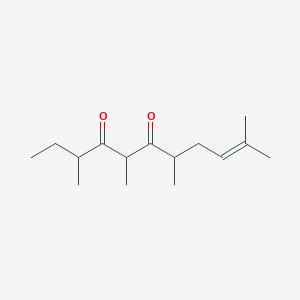
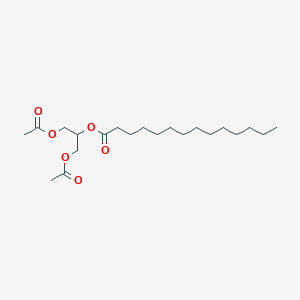
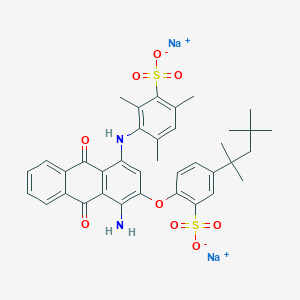
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
